IC50 Potency in Mammalian Cells – Puromycin vs. Blasticidin S, G418, and Hygromycin B
In a direct head-to-head comparison, puromycin exhibited an IC50 of 18 µg/mL in mammalian cells, positioning it with intermediate potency—less potent than blasticidin S (IC50 7 µg/mL) but substantially more potent than G418 (IC50 49 µg/mL) and hygromycin B (IC50 120 µg/mL) [1]. This quantitative ranking allows procurement decisions based on required selection stringency.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 18 µg/mL |
| Comparator Or Baseline | Blasticidin S: 7 µg/mL; G418: 49 µg/mL; Hygromycin B: 120 µg/mL |
| Quantified Difference | Puromycin is 2.6-fold less potent than blasticidin S, 2.7-fold more potent than G418, and 6.7-fold more potent than hygromycin B. |
| Conditions | Mammalian cell line, 5-day drug treatment, manual cell counting |
Why This Matters
This quantifies the relative potency of puromycin among commonly used selection antibiotics, enabling informed choice of working concentration and prediction of selection stringency.
- [1] PMC3486028. Table 1. Selection drug IC50 and suggested concentration for use in selection. View Source
